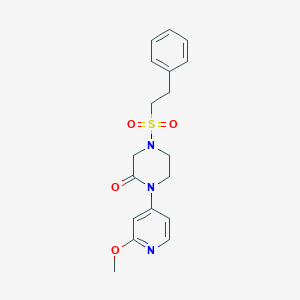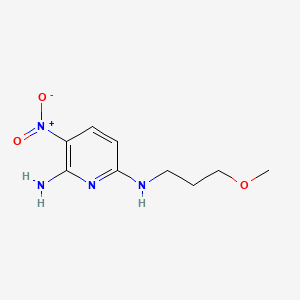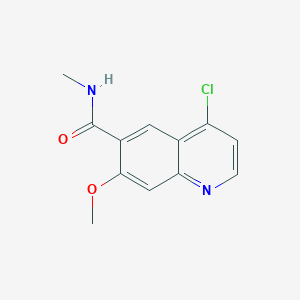
3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one, also known as BSPEP, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. BSPEP is an important intermediate in the synthesis of many drugs, including anti-cancer drugs, and has potential applications in other areas of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Bromophenyl derivatives, similar in structure to 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one, have been extensively studied for their diverse applications in scientific research. These compounds exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active molecules.
Antimicrobial Activity
The synthesis and characterization of substituted phenyl azetidines, including derivatives of bromophenyl, have demonstrated potential antimicrobial activity. These compounds are synthesized through a series of reactions starting from bromophenyl methyl cyanide, leading to structures that exhibit significant screening against various microorganisms (Doraswamy & Ramana, 2013).
Building Blocks for Molecular Electronics
Aryl bromides, such as 4-bromophenyl tert-butyl sulfide, serve as precursors for the efficient synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for the development of molecular electronics. These transformations highlight the versatility of bromophenyl derivatives in synthesizing molecular components for electronic applications (Stuhr-Hansen et al., 2005).
Antioxidant Properties
The marine red alga Rhodomela confervoides has been found to contain bromophenol derivatives with potent antioxidant activities. These natural compounds, including bromophenol derivatives, exhibit stronger or comparable free radical scavenging activity to synthetic antioxidants, suggesting their potential in preventing oxidative deterioration of food and other products (Li et al., 2011).
Synthesis of Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme critical for pH regulation in various physiological processes. These compounds, including natural and synthesized bromophenols, showed significant inhibitory activity, indicating their potential in designing new therapeutic agents (Akbaba et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2S/c1-2-20-15-7-3-13(4-8-15)17(19)11-12-21-16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPGSAIDLZGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)
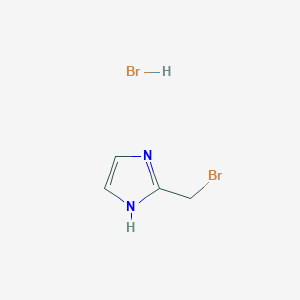
![N-(3,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2563489.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)
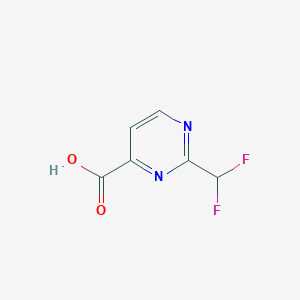
![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)
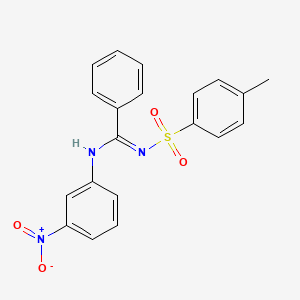
![2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid](/img/structure/B2563495.png)
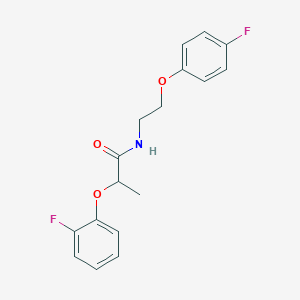
![2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide](/img/structure/B2563498.png)
![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)
